BenchChemオンラインストアへようこそ!

L6H21

MD-2 inhibition TLR4 signaling SPR binding assay

L6H21 (CAS 18778-38-6) is a retrochalcone and a specific myeloid differentiation protein 2 (MD-2) inhibitor, essential for researchers studying TLR4 signaling. Its defined mechanism—direct, high-affinity binding to the MD-2 hydrophobic pocket (Kd=33.3 µM)—sets it apart from generic chalcones. With proven oral bioavailability and efficacy in models of sepsis, asthma, and diabetic nephropathy, it is an ideal tool for preclinical studies requiring convenient dosing. Procure this compound to ensure target engagement and benchmark your MD-2 antagonist research with a well-characterized standard.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 18778-38-6
Cat. No. B2598185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL6H21
CAS18778-38-6
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC
InChIInChI=1S/C18H18O4/c1-20-15-10-7-13(8-11-15)16(19)12-9-14-5-4-6-17(21-2)18(14)22-3/h4-12H,1-3H3/b12-9+
InChIKeyIECVLMVZGCYCSZ-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

L6H21 (CAS 18778-38-6): Chalcone-Derived MD-2 Inhibitor for TLR4-Mediated Inflammatory Research


L6H21 (CAS 18778-38-6; also referenced as 24533-47-9), chemically (E)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is a synthetic chalcone derivative that functions as a selective inhibitor of myeloid differentiation protein 2 (MD-2, also known as LY96), the lipopolysaccharide (LPS)-binding co-receptor of Toll-like receptor 4 (TLR4) [1]. The compound binds directly to the hydrophobic pocket of MD-2 with a dissociation constant (Kd) of 33.3 μM, thereby blocking formation of the LPS-TLR4/MD-2 signaling complex and downstream NF-κB/MAPK activation [2]. L6H21 is distinguished by its oral bioavailability and has been validated across multiple disease models including sepsis, diabetic nephropathy, metabolic disorders, and cancer metastasis .

Why L6H21 Cannot Be Substituted with Generic Chalcones or Curcumin Analogs in MD-2/TLR4 Research


Chalcone and curcumin analogs as a class exhibit widely divergent MD-2 binding affinities, target engagement profiles, and oral bioavailability characteristics that preclude generic substitution in MD-2/TLR4 pathway research. Structurally, the 2,3,4′-trimethoxychalcone scaffold of L6H21 confers a distinct binding orientation within the MD-2 hydrophobic pocket involving key interactions with Tyr102 and Arg90 residues [1]. In contrast, curcumin-based MD-2 inhibitors such as L48H37 and MAC17/28 possess fundamentally different scaffold geometries and require β-diketone moiety removal for improved stability [2]. Empirically, L6H21 exhibits oral bioavailability that enables consistent in vivo dosing across multiple disease models, whereas many chalcone and curcumin analogs in this class lack published oral PK validation or demonstrate limited systemic exposure . These scaffold-dependent differences in target engagement, molecular stability, and systemic availability mean that experimental reproducibility and dose-response relationships cannot be assumed when substituting one MD-2 inhibitor for another.

L6H21 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


MD-2 Target Binding Affinity: Direct SPR Comparison with Curcumin Analog L48H37

L6H21 binds directly to MD-2 protein with a dissociation constant (Kd) of 33.3 μM as determined by surface plasmon resonance (SPR) [1]. This binding affinity is comparable to that of the curcumin analog L48H37, which binds MD-2 with Kd = 28.7 μM in parallel SPR experiments [2]. Both compounds occupy the hydrophobic pocket of MD-2; however, L6H21's chalcone scaffold offers distinct synthetic tractability and a different metabolic stability profile compared to the curcumin-derived L48H37 scaffold, which required removal of the chemically labile β-diketone moiety to achieve adequate stability [3]. The ~1.16-fold difference in Kd values between L6H21 and L48H37 does not translate to a meaningful potency advantage in either direction; rather, scaffold origin (chalcone vs. curcumin) drives downstream differences in metabolic handling and synthetic accessibility, which are procurement-relevant considerations.

MD-2 inhibition TLR4 signaling SPR binding assay

In Vitro Cytokine Suppression: IC50 Comparison Across Primary Macrophages and Cell Lines

L6H21 suppresses LPS-induced TNF-α and IL-6 production with IC50 values ranging from 6.17–6.58 μM for TNF-α and 7.72–8.59 μM for IL-6, depending on the cellular model employed [1]. In mouse primary macrophages, L6H21 inhibits TNF-α with IC50 = 6.17 μM and IL-6 with IC50 = 7.72 μM; in RAW264.7 macrophages, the corresponding IC50 values are 6.58 μM (TNF-α) and 8.59 μM (IL-6) [2]. By comparison, the curcumin analog L48H37 inhibits TNF-α production in RAW264.7 cells with an IC50 of 12.4 μM under LPS-stimulated conditions [3]. L6H21 demonstrates approximately 2-fold greater potency for TNF-α suppression in RAW264.7 cells relative to L48H37. Additionally, the newer chalcone derivatives 7w and 7x identified in a 2021 study exhibit IC50 values against TNF-α in the 1.2–3.8 μM range, representing a ~3–5-fold potency improvement over L6H21; however, these compounds lack the extensive multi-model in vivo validation that L6H21 possesses [4].

TNF-α inhibition IL-6 inhibition macrophage inflammation

Oral Bioavailability: Validated In Vivo Activity Across Multiple Disease Models

L6H21 is orally bioavailable and demonstrates consistent in vivo efficacy across a broad range of disease models at oral doses ranging from 10 to 40 mg/kg . In LPS-induced sepsis models, oral L6H21 (10 mg/kg) significantly increases survival in C57BL/6 mice [1]. In diabetic nephropathy models, oral administration at 20 mg/kg every 2 days reduces serum creatinine and BUN levels while attenuating renal fibrosis and pathological changes [2]. In prediabetic rats, chronic oral dosing (40 mg/kg daily for 4 weeks) provides cardioprotective effects via reduction of mitochondrial ROS and attenuation of ferroptosis [3]. By contrast, many MD-2-targeting chalcone derivatives reported in the literature lack published oral bioavailability data; for example, the structurally related chalcone L2H21 (a positional isomer of L6H21 with 2,4-dimethoxy substitution pattern) is primarily characterized in vitro with limited in vivo oral validation, and compounds 7w/7x are validated in LPS-induced acute lung injury models via intraperitoneal rather than oral administration [4]. The curcumin analog L48H37 is intraperitoneally administered in sepsis models, with oral bioavailability not established [5].

oral bioavailability in vivo efficacy pharmacokinetics

Disease Model Validation Breadth: Six Distinct Pathological Contexts with Published Efficacy

L6H21 has been evaluated and demonstrated efficacy in at least six distinct disease models spanning acute inflammation, metabolic disorders, and oncology: (1) LPS-induced sepsis with survival benefit [1]; (2) diabetic nephropathy with reduction of serum creatinine and BUN [2]; (3) alcoholic liver disease with attenuation of hepatic steatosis and gut barrier stabilization [3]; (4) high-fat diet-induced prediabetes with cardiometabolic protection [4]; (5) colon cancer metastasis with suppression of tumor invasion via TLR4-MD2/NF-κB blockade [5]; and (6) OVA-induced asthma with reduced airway inflammation and MD2-TLR4 complex formation [6]. This breadth of validation across disease contexts is unmatched by any other single MD-2 inhibitor in the published literature. For comparison, the curcumin analog L48H37 is validated primarily in LPS-induced sepsis and acute lung injury [7]; chalcones 7w and 7x are characterized exclusively in LPS-induced acute lung injury [8]; and L2H21, a structural isomer of L6H21, is documented primarily in LPS-induced inflammation without the extensive multi-model characterization [9].

multi-model validation preclinical efficacy disease relevance

Physicochemical Profile: Lipinski Compliance and Favorable Drug-Like Properties

L6H21 exhibits favorable physicochemical properties consistent with oral bioavailability and drug-likeness: molecular weight 298.33 g/mol, XLogP 3.33, topological polar surface area (TPSA) 44.76 Ų, 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 6 rotatable bonds [1]. Critically, L6H21 violates zero of Lipinski's Rule of Five criteria . In comparison, the curcumin analog L48H37 has molecular weight ~370–380 g/mol (depending on exact structural variant) and higher hydrogen bond acceptor/donor counts due to its curcumin-derived scaffold, though it also complies with Lipinski rules . The natural MD-2 ligand xanthohumol, a prenylated chalcone, has molecular weight 354 g/mol and higher lipophilicity (clogP ~5) that can limit aqueous solubility [2]. L6H21's lower molecular weight and moderate lipophilicity, combined with zero H-bond donors, facilitate passive membrane permeability while maintaining acceptable aqueous solubility (DMSO soluble at ≥2 mg/mL) .

drug-likeness Lipinski Rule of Five physicochemical properties

L6H21 Procurement-Guided Research Applications: Evidence-Backed Use Cases for MD-2/TLR4 Studies


Sepsis and Acute Inflammatory Response Modeling

L6H21 is directly validated for LPS-induced sepsis research with demonstrated survival benefit in C57BL/6 mice at oral doses of 10 mg/kg [1]. The compound blocks LPS-TLR4/MD-2 complex formation (Kd = 33.3 μM) and suppresses downstream TNF-α and IL-6 production (IC50 = 6.17–6.58 μM and 7.72–8.59 μM, respectively) [2]. This application scenario leverages L6H21's oral bioavailability to enable survival studies without confounding effects of repeated intraperitoneal injections.

Metabolic Disorder Research: Diabetic Nephropathy and Prediabetes

L6H21 is validated in diabetic nephropathy models with oral dosing at 20 mg/kg/2 days, demonstrating reduction of serum creatinine and BUN levels alongside attenuation of renal fibrosis [3]. In HFD-induced prediabetic rats, L6H21 (40 mg/kg daily for 4 weeks) provides cardioprotective effects via reduction of mitochondrial ROS and attenuation of ferroptosis [4]. The compound's multi-model metabolic validation distinguishes it from other MD-2 inhibitors that lack comparable characterization in chronic metabolic disease contexts.

Cancer Metastasis and Tumor Microenvironment Studies

L6H21 suppresses colon cancer cell migration and invasion through blockade of the TLR4-MD2/NF-κB signaling axis [5]. At 10 μM in vitro, L6H21 decreases migration of LPS-stimulated HCT116 colon cancer cells, and in vivo it suppresses tumor invasion and lung metastasis in murine models [6]. This application scenario is supported by evidence that MD-2 inhibition represents a viable strategy for targeting inflammation-driven tumor progression.

Alcoholic Liver Disease and Gut-Barrier Dysfunction Research

L6H21 stabilizes the gut barrier and improves EtOH-LPS-induced hepatic steatosis and injury in mice at oral doses of 10 mg/kg/day [7]. In the intestine, L6H21 suppresses alcohol- and LPS-induced mucosal lesions, restores tight junction protein function, and attenuates ROS production . This gut-liver axis validation is unique among MD-2 inhibitors and supports procurement for studies investigating the intersection of intestinal permeability, microbial translocation, and hepatic inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L6H21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.